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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting and troubleshooting potentially

conflicting data from clinical and preclinical studies of IMM-01 (Timdarpacept). Below, you will

find frequently asked questions (FAQs), detailed troubleshooting guides, structured data

summaries, and relevant experimental protocols to address common challenges encountered

during the analysis of IMM-01 study results.

Frequently Asked Questions (FAQs)
Q1: We are observing different Objective Response Rates (ORR) for IMM-01 in various

studies. Why is there a discrepancy in efficacy?

A1: Discrepancies in ORR across different IMM-01 studies are expected and can be attributed

to several factors. It is crucial to compare the context of the trials. Key factors include:

Combination Therapy vs. Monotherapy: IMM-01's mechanism of action, which involves

activating macrophages, may have a synergistic effect when combined with other agents.

For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR

is notably higher than in early monotherapy trials in lymphoma.[1][2][3]

Disease Indication: The tumor microenvironment and the underlying biology of the

malignancy play a significant role. The efficacy of IMM-01 may differ between hematological

malignancies like classical Hodgkin lymphoma (cHL) and MDS.[1][2][4]
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Patient Population: Differences in patient characteristics such as prior lines of therapy,

disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy

in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatment-

naive, higher-risk MDS patients.[1][2][4]

Q2: The safety profiles of IMM-01 appear inconsistent across trials, particularly concerning

hematological adverse events. How should we interpret this?

A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia,

neutropenia, and anemia, are often linked to the therapeutic regimen and the patient

population.

Combination Agents: When IMM-01 is combined with agents that also have known

hematological side effects, such as azacitidine, an increase in the incidence and severity of

these adverse events can be anticipated compared to IMM-01 monotherapy.[1][2][5]

Baseline Patient Condition: Patients with hematological malignancies often have pre-existing

cytopenias due to the disease itself or prior treatments. This can make them more

susceptible to further hematological adverse events.[1][5]

Dosing and Schedule: The dose and schedule of IMM-01 and any combination agents can

influence the safety profile.

Q3: Is there a difference in the mechanism of action of IMM-01 when used as a monotherapy

versus in combination with a PD-1 inhibitor like tislelizumab?

A3: The core mechanism of IMM-01 remains the same: blocking the CD47-SIRPα "don't eat

me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[6][7][8] However,

when combined with a PD-1 inhibitor, a synergistic effect is proposed. IMM-01's activation of

macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn,

release the "brakes" on T-cell activation. This dual approach is thought to augment both the

innate and adaptive anti-tumor immune responses.[4][9]

Data Presentation: Summary of Quantitative Data
Table 1: Efficacy of IMM-01 in Combination Therapies
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ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR:

Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes;

CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:

Relapsed/Refractory. Data sourced from ASCO abstracts.[1][2][4][5][10]

Table 2: Safety of IMM-01 (Grade ≥3 Treatment-Related
Adverse Events)
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Clinical Trial
Identifier

Indication Combination Agent
Most Common
Grade ≥3 TRAEs
(%)

NCT05140811 Higher-Risk MDS Azacitidine

Leukopenia (78.9%),

Thrombocytopenia

(66.7%), Neutropenia

(66.7%),

Lymphopenia

(56.1%), Anemia

(43.9%)

NCT05140811 CMML Azacitidine

Lymphopenia

(66.7%), Leukopenia

(62.5%), Neutropenia

(58.3%),

Thrombocytopenia

(50.0%), Anemia

(29.2%)

NCT05833984 R/R cHL Tislelizumab

Lymphocyte count

decreased (30.3%),

WBC decreased

(12.1%), Platelet

count decreased

(12.1%), ANC

decreased (12.1%)

ChiCTR1900024904 R/R Lymphoma Monotherapy

Thrombocytopenia

(54% any grade, one

patient G3),

Neutrophil count

decreased (36% any

grade), Anemia (27%

any grade)

TRAEs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML:

Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:
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Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced

from ASCO abstracts.[1][2][3][4][5]

Experimental Protocols and Methodologies
IMM-01 Administration:

In Combination with Azacitidine (NCT05140811): IMM-01 is administered intravenously at a

dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m² on days 1-7 of

a 28-day cycle.[1][2]

In Combination with Tislelizumab (NCT05833984): IMM-01 is administered intravenously at

2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[4][9]

Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from

0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[3]

Efficacy Assessment:

Tumor responses for lymphoma are typically evaluated based on the Lugano Classification

2014.[3][9]

For MDS and CMML, response is assessed based on International Working Group (IWG)

criteria.

Safety Assessment:

Adverse events are graded according to the National Cancer Institute Common Terminology

Criteria for Adverse Events (NCI CTCAE), version 5.0.[11]

Visualizations: Diagrams and Workflows
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Caption: Mechanism of action of IMM-01, a SIRPα-Fc fusion protein.
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Troubleshooting Conflicting Efficacy Data

Conflicting Efficacy Data Observed

Compare Clinical Trial Protocols

Patient Population (Inclusion/Exclusion Criteria, Baseline Characteristics, Prior Therapies) Treatment Regimen (Monotherapy vs. Combination, Dose, Schedule) Endpoint Definitions (e.g., ORR, PFS, OS criteria)

Identify Key Differences Between Studies
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Contextualized Interpretation of Data

Click to download full resolution via product page

Caption: Logical workflow for troubleshooting conflicting efficacy data.
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Workflow for Assessing Hematological AEs

Patient Enrolled in IMM-01 Trial

Baseline Complete Blood Count (CBC) with Differential
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Caption: Experimental workflow for assessing hematological adverse events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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